4-(Allyloxycarbonyl)benzoic acid
Description
4-(Allyloxycarbonyl)benzoic acid is a benzoic acid derivative functionalized at the para position with an allyloxycarbonyl group (–OCO–CH₂CH=CH₂). This compound combines the carboxylic acid's reactivity with the allyl ester's versatility, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediates.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-prop-2-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H10O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2-6H,1,7H2,(H,12,13) |
InChI Key |
MNTDAVYHBWXYEY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Comparisons
Substituent Effects on Reactivity
- Electron-Withdrawing Groups: The allyloxycarbonyl group (–OCO–CH₂CH=CH₂) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). This contrasts with methoxycarbonyl (–OCO–CH₃), which lacks π-conjugation and shows slower hydrolysis .
- Steric Effects: Bulkier substituents (e.g., diethoxyphosphinoyl ) introduce steric hindrance, reducing reactivity but improving thermal stability. Allyl groups balance reactivity and steric accessibility.
Hydrogen-Bonding and Crystal Packing
- All analogs form O–H···O hydrogen-bonded dimers in the solid state . For example, 4-(3-chloroanilino)benzoic acid exhibits a dihedral angle of 34.66° between aromatic rings, stabilizing the dimer .
- Phosphorylated derivatives (e.g., ) show additional C–H···π interactions, enhancing crystal stability.
Preparation Methods
Coupling Agent-Mediated Esterification
A prominent method involves activating the carboxylic acid group of 4-hydroxybenzoic acid for reaction with allyl alcohol. In one approach, the carboxylic acid is converted to an acyl chloride using thionyl chloride, followed by treatment with allyl alcohol in the presence of a base such as triethylamine (TEA) or diisopropylamine (DIEA). This method, conducted in dichloromethane (DCM) at temperatures between −20°C and 25°C, achieves yields exceeding 85%.
Reaction Conditions:
Direct Alkylation Using Allyl Chloroformate
An alternative route employs allyl chloroformate to directly introduce the allyloxycarbonyl group. 4-Hydroxybenzoic acid reacts with allyl chloroformate in anhydrous DCM, using pyridine as a base to neutralize HCl byproducts. This method avoids the need for intermediate acyl chloride formation and proceeds at room temperature with yields of 78–90%.
Protection/Deprotection Strategies in Multi-Step Syntheses
Temporary Protection of Carboxylic Acid
In multi-step syntheses, the carboxylic acid group of 4-(allyloxycarbonyl)benzoic acid may require protection. Methyl or ethyl esters are commonly used, formed via Fischer esterification with methanol or ethanol under acidic conditions. Subsequent deprotection is achieved through saponification with aqueous NaOH or LiOH, preserving the allyloxycarbonyl group.
Example Protocol:
-
Esterification: 4-Hydroxybenzoic acid, methanol, and H₂SO₄ refluxed at 65°C for 6 hours.
-
Allyloxycarbonyl Introduction: Reaction with allyl chloroformate in DCM/pyridine.
Catalytic Methods for Intermediate Reduction
Copper-Catalyzed Coupling Reactions
WO2016020403A1 discloses copper catalysts for synthesizing triazole-containing benzoic acids. Although tailored for heterocycle formation, the protocol’s solvent system (2-methyltetrahydrofuran) and low-temperature conditions (−80°C to −60°C) may inspire adaptations for sensitive esterifications.
Solvent and Reaction Condition Optimization
Solvent Selection
Dichloromethane (DCM) is the solvent of choice for esterification due to its low polarity, which minimizes hydrolysis of reactive intermediates. Alternatives like tetrahydrofuran (THF) and ethyl ether are less effective, as evidenced by reduced yields (65–72%) in comparative studies.
Temperature and pH Control
Maintaining temperatures below −50°C during acyl chloride formation prevents decomposition. For saponification, pH must be tightly controlled (pH 7–8) to avoid cleavage of the allyloxycarbonyl group.
Industrial-Scale Synthesis Considerations
One-Pot Methodologies
Patent WO2016020403A1 emphasizes one-pot reactions to reduce purification steps. For example, sequential esterification and protection in DCM improve throughput, with yields comparable to multi-step approaches (87–91%).
Cost-Effective Catalysts
Transitioning from Pd/C to Raney nickel for hydrogenation lowers costs but requires higher pressures (15–20 kg/cm²). This trade-off necessitates economic analysis for large-scale production.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. How does the compound’s electronic structure influence its reactivity in catalytic systems?
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